

Application Note: In Vitro Profiling of **Conteltinib** (CT-707)

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

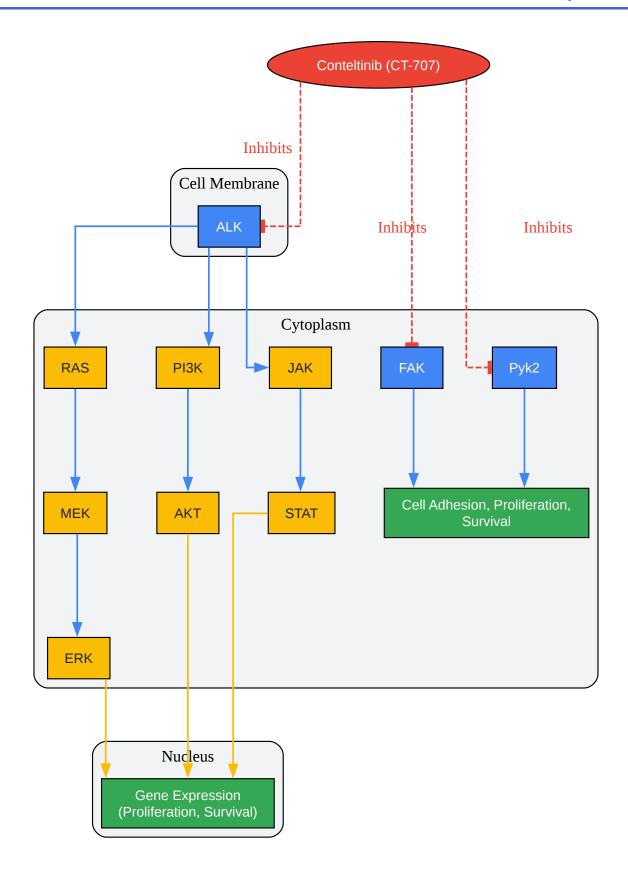
Conteltinib (CT-707) is a potent, orally available, ATP-competitive multi-kinase inhibitor.[1] It is recognized as a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) and also demonstrates significant inhibitory activity against Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] Aberrant ALK activity, resulting from genetic alterations, is a key oncogenic driver in certain malignancies, including non-small cell lung cancer (NSCLC).[1] Activated ALK triggers downstream signaling cascades, primarily the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways, promoting cell proliferation and survival. [1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. This application note provides detailed protocols for in vitro assays to characterize the activity of Conteltinib.

Mechanism of Action

Conteltinib exerts its therapeutic effect by binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation activity and blocking downstream signaling pathways. In ALK-driven cancers, this leads to the suppression of oncogenic signaling, resulting in decreased cell proliferation and induction of apoptosis.[1] Its inhibitory action on FAK suggests potential therapeutic applications in tumors where FAK is overexpressed or hyperactivated.

Signaling Pathway





Click to download full resolution via product page

Caption: Conteltinib (CT-707) inhibits ALK, FAK, and Pyk2 signaling pathways.



Ouantitative Data Summary

Assay Type	Target/Cell Line	Metric	Value	Reference
Biochemical Kinase Assay	FAK	IC50	1.6 nM	[2]
Biochemical Kinase Assay	ALK	IC50	More potent than against FAK and Pyk2	[1]
Biochemical Kinase Assay	Pyk2	IC50	Less potent than against ALK	[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro potency of **Conteltinib** against target kinases such as ALK, FAK, and Pyk2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human ALK, FAK, or Pyk2 enzyme
- Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- Conteltinib (CT-707)
- ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well assay plates



· Plate-reading luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of **Conteltinib** in kinase reaction buffer. The final concentration should typically range from 1 μM to 0.01 nM.
- Kinase Reaction Setup:
 - \circ Add 2.5 μ L of the serially diluted **Conteltinib** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2.5 μL of a 2x kinase/substrate solution (containing the appropriate concentration of enzyme and substrate in kinase reaction buffer) to each well.
 - \circ Initiate the kinase reaction by adding 5 μ L of a 2x ATP solution (in kinase reaction buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
- Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
- Termination of Kinase Reaction and ATP Depletion:
 - Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:
 - Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.



- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each Conteltinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of **Conteltinib** on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Human cancer cell lines (e.g., HepG2, Bel-7402)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Conteltinib (CT-707)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells in the logarithmic growth phase.
 - \circ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.



 Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment:

- Prepare serial dilutions of Conteltinib in complete culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the desired concentrations of Conteltinib. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

MTT Incubation:

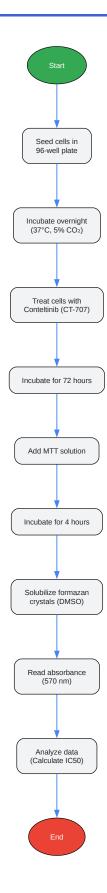
- Add 10 μL of MTT solution to each well.
- Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

· Formazan Solubilization:

- Carefully remove the medium from each well.
- Add 100 μL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the Conteltinib concentration to determine the IC50 value.

Experimental Workflow: MTT Assay





Click to download full resolution via product page

Caption: Workflow for determining cell viability using the MTT assay.



References

- 1. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: In Vitro Profiling of Conteltinib (CT-707)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606762#conteltinib-ct-707-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com